molecular formula C18H22 B14389961 1-Benzyl-2-tert-butyl-4-methylbenzene CAS No. 88070-06-8

1-Benzyl-2-tert-butyl-4-methylbenzene

Cat. No.: B14389961
CAS No.: 88070-06-8
M. Wt: 238.4 g/mol
InChI Key: ZHMWQEKGGVALKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-2-tert-butyl-4-methylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by a benzene ring substituted with a benzyl group, a tert-butyl group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-2-tert-butyl-4-methylbenzene can be achieved through several methods. One common approach involves the alkylation of benzene derivatives. For instance, the Friedel-Crafts alkylation reaction can be employed, where benzene is reacted with tert-butyl chloride and benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions typically involve anhydrous conditions and temperatures ranging from 0°C to 50°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as zeolites or supported metal catalysts can enhance the selectivity and yield of the desired product. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-2-tert-butyl-4-methylbenzene undergoes various chemical reactions, including:

    Oxidation: The benzylic position is susceptible to oxidation, leading to the formation of benzoic acid derivatives.

    Reduction: Hydrogenation reactions can reduce the aromatic ring or the substituents.

    Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Reduced aromatic compounds.

    Substitution: Halogenated benzene derivatives.

Scientific Research Applications

1-Benzyl-2-tert-butyl-4-methylbenzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Benzyl-2-tert-butyl-4-methylbenzene involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile, attacking electrophilic species. Additionally, the benzylic position can participate in radical reactions, leading to the formation of reactive intermediates.

Comparison with Similar Compounds

Similar Compounds

    1-tert-butyl-4-methylbenzene: Lacks the benzyl group, resulting in different reactivity and applications.

    1-Benzyl-4-methylbenzene: Lacks the tert-butyl group, affecting its steric and electronic properties.

    1-Benzyl-2-tert-butylbenzene: Lacks the methyl group, influencing its chemical behavior.

Uniqueness

1-Benzyl-2-tert-butyl-4-methylbenzene is unique due to the presence of all three substituents (benzyl, tert-butyl, and methyl) on the benzene ring. This combination of groups imparts distinct steric and electronic effects, making the compound valuable for specific synthetic and research applications.

Properties

CAS No.

88070-06-8

Molecular Formula

C18H22

Molecular Weight

238.4 g/mol

IUPAC Name

1-benzyl-2-tert-butyl-4-methylbenzene

InChI

InChI=1S/C18H22/c1-14-10-11-16(17(12-14)18(2,3)4)13-15-8-6-5-7-9-15/h5-12H,13H2,1-4H3

InChI Key

ZHMWQEKGGVALKR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)CC2=CC=CC=C2)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.